An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-piperidinol-3,3,5,5-d4
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-piperidinol-3,3,5,5-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Benzyl-4-piperidinol-3,3,5,5-d4, a deuterated analog of 1-Benzyl-4-piperidinol. This compound is of significant interest to researchers in drug discovery and development, particularly for its application as an internal standard in quantitative mass spectrometry-based assays.
Core Chemical Properties
1-Benzyl-4-piperidinol-3,3,5,5-d4 is a stable isotope-labeled form of 1-Benzyl-4-piperidinol, where four hydrogen atoms on the piperidine (B6355638) ring at positions 3 and 5 have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for analytical applications.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | 1-Benzyl-4-piperidinol-3,3,5,5-d4 | - |
| Synonyms | 1-(Phenylmethyl)-4-piperidinol-d4; 4-Hydroxy-1-benzylpiperidine-d4; N-Benzyl-4-hydroxypiperidine-d4 | - |
| CAS Number | 88227-11-6 | - |
| Molecular Formula | C₁₂H₁₃D₄NO | - |
| Molecular Weight | 195.29 g/mol | - |
Table 2: Physical and Chemical Data (Inferred from Non-Deuterated Analog)
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 61-63 °C | |
| Boiling Point | 127-128 °C at 2 mmHg | |
| Density | ~1.1 g/cm³ | - |
| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform. | - |
Synthesis
The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4 typically involves a multi-step process. A plausible synthetic route begins with the preparation of the deuterated precursor, 1-Benzyl-4-piperidone-3,3,5,5-d4, followed by the reduction of the ketone.
Proposed Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4
The synthesis of the non-deuterated precursor, 1-Benzyl-4-piperidone, can be achieved through various methods, including the reaction of 4-piperidone (B1582916) with benzyl (B1604629) bromide. For the deuterated analog, deuterium atoms are incorporated during the formation of the piperidone ring. One possible approach involves the use of deuterated starting materials in a Dieckmann condensation reaction.
Reduction to 1-Benzyl-4-piperidinol-3,3,5,5-d4
The final step is the reduction of the ketone group in 1-Benzyl-4-piperidone-3,3,5,5-d4 to a hydroxyl group. This can be accomplished using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like methanol or ethanol.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-Benzyl-4-piperidinol-3,3,5,5-d4.
Applications in Research and Drug Development
The primary application of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies.
Internal Standard in Mass Spectrometry
Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but with a distinct mass. This allows for accurate quantification of the analyte of interest by correcting for variations in sample preparation and instrument response.
Diagram 2: Experimental Workflow for LC-MS with a Deuterated Internal Standard
Caption: General workflow for using a deuterated internal standard in LC-MS analysis.
Relevance in Drug Discovery
The non-deuterated precursor, 1-Benzyl-4-piperidone, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Notably, its derivatives have been investigated as potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a critical target in certain types of acute leukemia[1]. By inhibiting this interaction, these compounds can potentially halt the progression of leukemia cells[1]. The availability of a deuterated analog of a key synthetic intermediate is valuable for researchers developing these novel therapeutics, enabling precise quantification during preclinical and clinical development.
Diagram 3: Menin-MLL Inhibition Signaling Pathway
